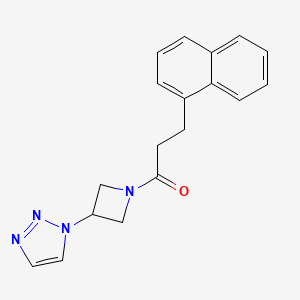

![molecular formula C21H21N3O3S B2468817 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 1164496-23-4](/img/structure/B2468817.png)

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

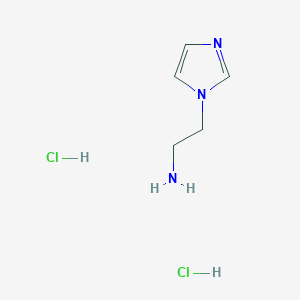

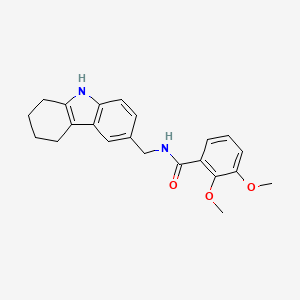

This compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzo[d]thiazoles are generally synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids or their derivatives .Chemical Reactions Analysis

Benzo[d]thiazoles can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring .科学的研究の応用

- Application : Unprotected 2-acetamido sugars can be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and a suitable base in aqueous solution. Subsequent freeze-drying and acid-catalyzed reactions with an alcohol as a solvent yield the corresponding 1,2-trans-glycosides in good yield . This method simplifies glycosylation reactions by avoiding the need for protecting group manipulations.

- Application : The substrate specificity of enzymes restricts the synthesis of 2’-modified nucleic acids. However, this compound’s unique structure was discovered in archaeal DNA polymerases, allowing for the incorporation of specific 2’-modifications . These modified nucleotides can be used to tailor RNA and DNA for specific functions.

- Application : Exciting advancements include using this compound and related derivatives as oxidants. These applications range from drug discovery and natural product synthesis to electrocatalytic methods for depolymerizing lignin and modifying biopolymers .

Glycosylation Reactions

Enzymatic Synthesis of 2’-Modified Nucleic Acids

Oxidation Chemistry and Electrochemistry

作用機序

Target of Action

The primary target of this compound is the Serine Hydroxymethyltransferase 1 (SHMT1) enzyme . This enzyme plays a crucial role in the photorespiration cycle .

Mode of Action

The compound interacts with the SHMT1 enzyme, inhibiting its function .

Biochemical Pathways

The inhibition of SHMT1 affects the photorespiration cycle . This cycle is essential for the survival of certain plants, and its disruption can lead to the death of the plant .

Result of Action

The primary result of the action of this compound is the death of certain plants . This is due to the disruption of the photorespiration cycle, which is essential for the survival of these plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain other chemicals in the environment could potentially interfere with the compound’s ability to inhibit the SHMT1 enzyme . Additionally, factors such as temperature and pH could potentially affect the stability of the compound .

特性

IUPAC Name |

(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-15(25)22-17-9-10-18-19(14-17)28-21(24(18)12-13-27-2)23-20(26)11-8-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,25)/b11-8+,23-21? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBBACSELGMXAD-ZJIXCYMASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2468736.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2468743.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2468749.png)

![(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2468750.png)

![benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2468752.png)

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-ethylurea](/img/structure/B2468753.png)

![[6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide](/img/structure/B2468754.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2468756.png)